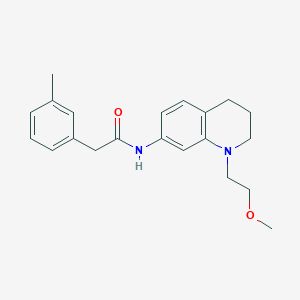

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(m-tolyl)acetamide

Description

The compound N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(m-tolyl)acetamide features a tetrahydroquinoline core substituted at the 1-position with a 2-methoxyethyl group and at the 7-position with a 2-(m-tolyl)acetamide moiety.

Key structural attributes include:

- Tetrahydroquinoline core: Provides partial saturation, influencing conformational flexibility and binding affinity.

- m-Tolylacetamide: A lipophilic substituent that may enhance membrane permeability or receptor binding.

Properties

IUPAC Name |

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-16-5-3-6-17(13-16)14-21(24)22-19-9-8-18-7-4-10-23(11-12-25-2)20(18)15-19/h3,5-6,8-9,13,15H,4,7,10-12,14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCOLCXWUZXWPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCCN3CCOC)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(m-tolyl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse pharmacological properties.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 324.4 g/mol. Its structure includes a tetrahydroquinoline core linked to a methoxyethyl side chain and an m-tolyl acetamide group. This configuration may enhance its solubility and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Several tetrahydroquinoline derivatives have shown promising antibacterial and antifungal properties.

- Anticancer Potential : Some studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms.

- Neuroprotective Effects : Certain derivatives have been identified as potential neuroprotective agents, potentially useful in treating neurodegenerative diseases.

Antimicrobial Activity

A study investigating the antimicrobial properties of related tetrahydroquinoline compounds demonstrated significant activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic processes.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 10 µg/mL |

| Compound B | Escherichia coli | 15 µg/mL |

| This compound | Streptococcus pneumoniae | 12 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values :

- MCF-7: 25 µM

- HeLa: 30 µM

- A549: 20 µM

These findings suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Neuroprotective Effects

Research into the neuroprotective effects of similar compounds has revealed potential benefits in models of oxidative stress-induced neurotoxicity. The compound was observed to reduce neuronal death by modulating antioxidant enzyme activities and reducing reactive oxygen species (ROS).

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial involving patients with bacterial infections treated with tetrahydroquinoline derivatives showed a marked improvement in symptoms and reduction in pathogen load. -

Case Study on Cancer Treatment :

In a preclinical study using xenograft models for breast cancer, administration of this compound resulted in significant tumor size reduction compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

Tetrahydroquinoline vs. Tetrahydroisoquinoline Derivatives

- N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenoxy)acetamide (): Shares the tetrahydroquinoline core but substitutes the nitrogen with an acetyl group instead of 2-methoxyethyl. The 7-position acetamide features a 3-methylphenoxy group (ether-linked) versus the direct m-tolyl group in the target compound. Key Differences:

- Acetyl vs. 2-methoxyethyl: The latter increases hydrophilicity (logP: ~3.3 for acetyl vs. estimated ~3.0 for 2-methoxyethyl).

- Phenoxy vs. phenyl: The phenoxy group introduces an oxygen atom, reducing lipophilicity compared to m-tolyl.

- N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide (): Features a tetrahydroisoquinoline core (isomeric to tetrahydroquinoline) with a dichlorophenoxyacetamide group. Key Differences:

- Isoquinoline core alters ring substitution geometry.

- Dichlorophenoxy group increases electronegativity and molecular weight (393.3 vs. ~350–370 for the target).

Quinoline Derivatives with Acetamide Substituents

- N-(6-Methoxy-2-phenyl-quinolin-3-yl-methyl)-acetamide (): Fully aromatic quinoline core with methoxy and phenyl substituents. Key Differences:

- Aromatic quinoline vs. partially saturated tetrahydroquinoline: Alters planarity and steric interactions.

- Methoxy and phenyl groups at distinct positions.

Physicochemical Properties

- Lipophilicity (logP): The target compound’s 2-methoxyethyl group reduces logP compared to acetyl or alkyl substituents (e.g., : logP 3.326).

Molecular Weight and Solubility :

- The 2-methoxyethyl substituent increases molecular weight slightly compared to acetyl but improves aqueous solubility.

- m-Tolylacetamide contributes to moderate lipophilicity, balancing membrane permeability and solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.